(E)-5-Fluoro-N'-hydroxy-8-methylisoquinoline-1-carboximidamide
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Overview
Description
(E)-5-Fluoro-N’-hydroxy-8-methylisoquinoline-1-carboximidamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorine atom, a hydroxy group, and a carboximidamide group attached to an isoquinoline ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-Fluoro-N’-hydroxy-8-methylisoquinoline-1-carboximidamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The isoquinoline ring is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Fluorination: The amine group is then fluorinated using reagents like N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom.
Carboximidamide Formation: The final step involves the formation of the carboximidamide group through the reaction of the amine with cyanamide under acidic conditions.
Industrial Production Methods
Industrial production of (E)-5-Fluoro-N’-hydroxy-8-methylisoquinoline-1-carboximidamide follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-5-Fluoro-N’-hydroxy-8-methylisoquinoline-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form amines or other reduced derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
(E)-5-Fluoro-N’-hydroxy-8-methylisoquinoline-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-5-Fluoro-N’-hydroxy-8-methylisoquinoline-1-carboximidamide involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, while the hydroxy and carboximidamide groups facilitate binding to enzymes and receptors. This compound can inhibit certain enzymes, modulate receptor activity, and interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Fluoroisoquinoline: Lacks the hydroxy and carboximidamide groups, making it less versatile.
8-Methylisoquinoline: Lacks the fluorine and hydroxy groups, reducing its reactivity.
N-Hydroxyisoquinoline-1-carboximidamide: Lacks the fluorine and methyl groups, affecting its chemical properties.
Uniqueness
(E)-5-Fluoro-N’-hydroxy-8-methylisoquinoline-1-carboximidamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and interaction with biological targets, while the hydroxy and carboximidamide groups provide additional sites for chemical modification and interaction.
Properties
Molecular Formula |
C11H10FN3O |
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Molecular Weight |
219.21 g/mol |
IUPAC Name |
5-fluoro-N'-hydroxy-8-methylisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C11H10FN3O/c1-6-2-3-8(12)7-4-5-14-10(9(6)7)11(13)15-16/h2-5,16H,1H3,(H2,13,15) |
InChI Key |
POYFWKUDMHUIJB-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C2C(=C(C=C1)F)C=CN=C2/C(=N\O)/N |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C=CN=C2C(=NO)N |
Origin of Product |
United States |
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